2-Methylthiosulfonate-1,4-naphthoquinone
CAS No.:
Cat. No.: VC0201897
Molecular Formula: C₁₁H₈O₄S₂
Molecular Weight: 268.31
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₁₁H₈O₄S₂ |
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Molecular Weight | 268.31 |
Introduction
Chemical Identity and Structure
Basic Chemical Information
2-Methylthiosulfonate-1,4-naphthoquinone is characterized by a naphthalene backbone with two carbonyl groups at positions 1 and 4, forming the classic 1,4-naphthoquinone core structure. Its distinguishing feature is the methylthiosulfonate group (CH₃SO₂S-) attached at the C-2 position. The basic chemical properties of this compound are summarized in Table 1.
Table 1: Chemical Identity of 2-Methylthiosulfonate-1,4-naphthoquinone
Property | Value |
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IUPAC Name | 2-methylsulfonylsulfanylnaphthalene-1,4-dione |
Molecular Formula | C₁₁H₈O₄S₂ |
Molecular Weight | 268.309 |
Accurate Mass | 267.986 |
SMILES Notation | CS(=O)(=O)SC1=CC(=O)c2ccccc2C1=O |
InChI | InChI=1S/C11H8O4S2/c1-17(14,15)16-10-6-9(12)7-4-2-3-5-8(7)11(10)13/h2-6H,1H3 |
Storage Condition | Room Temperature |
The structural arrangement of 2-methylthiosulfonate-1,4-naphthoquinone includes the reactive 1,4-naphthoquinone core, which is responsible for many of the biological activities associated with this class of compounds, combined with the methylthiosulfonate group that likely enhances its reactivity and biological potency .
Structural Comparison with Related Compounds
The structure of 2-methylthiosulfonate-1,4-naphthoquinone can be better understood by comparing it with related naphthoquinone derivatives. The base 1,4-naphthoquinone structure consists of a naphthalene ring with carbonyl groups at positions 1 and 4, while various derivatives differ in the substituents at other positions, particularly C-2 and C-3.
Table 2: Structural Comparison of Selected 1,4-Naphthoquinone Derivatives
Compound | Substituent at C-2 | Substituent at C-3 | Key Characteristics |
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1,4-Naphthoquinone | None | None | Base structure with high reactivity |
2-Methyl-1,4-naphthoquinone (Menadione) | Methyl (CH₃) | None | Known as Vitamin K₃, involved in blood coagulation |
2-Methoxy-1,4-naphthoquinone | Methoxy (OCH₃) | None | Natural product with antimicrobial properties |
2-Methylthiosulfonate-1,4-naphthoquinone | Methylthiosulfonate (CH₃SO₂S-) | None | Enhanced reactivity toward biological thiols |
The presence of the methylthiosulfonate group at position C-2 in 2-methylthiosulfonate-1,4-naphthoquinone likely confers distinct chemical reactivity compared to other naphthoquinone derivatives. This group can participate in various reactions, particularly with biological thiols, potentially enhancing the compound's antimicrobial activity .
Physical and Chemical Properties
Physical Characteristics
While comprehensive physical data specific to 2-methylthiosulfonate-1,4-naphthoquinone is limited in the literature, certain properties can be inferred from related naphthoquinone compounds. The compound is likely a crystalline solid at room temperature, similar to other 1,4-naphthoquinone derivatives. By comparison, 2-methyl-1,4-naphthoquinone (menadione) is described as a "Green-Yellow to Yellow" powder with a melting point of 105.0°C to 108.0°C .
The solubility profile of 2-methylthiosulfonate-1,4-naphthoquinone can be estimated based on similar compounds. Like most 1,4-naphthoquinones, it is likely to have limited water solubility but good solubility in organic solvents. For reference, 2-methyl-1,4-naphthoquinone is reported to be "insoluble in water" but "soluble in alcohol (1g/60 mL), benzene (1g/10 mL), soluble in vegetable oils (1g/50 mL), moderately soluble in chloroform" .
Chemical Reactivity
The chemical reactivity of 2-methylthiosulfonate-1,4-naphthoquinone is influenced by both the 1,4-naphthoquinone core and the methylthiosulfonate substituent. Key aspects of its reactivity include:
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Redox Properties: Like other 1,4-naphthoquinones, this compound can participate in redox cycling, potentially generating reactive oxygen species (ROS) in biological systems. This property contributes to the antimicrobial activity of many naphthoquinones .
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Electrophilic Character: The carbonyl groups and the quinone system make the compound susceptible to nucleophilic attack, particularly at positions 2 and 3. This reactivity is evident in various 1,4-naphthoquinones that undergo Michael addition reactions with nucleophiles .
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Thiol Reactivity: The methylthiosulfonate group can react with biological thiols through mechanisms involving sulfur transfer or disulfide exchange reactions. This reactivity may target critical thiol groups in bacterial proteins, contributing to antimicrobial effects .
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Electrochemical Behavior: Electrochemical studies of related naphthoquinones show characteristic redox waves. For instance, search result mentions that for certain 1,4-naphthoquinones, "a 1e− quasi-reversible redox wave affording the monoradical-anion can be observed." Similar electrochemical behavior might be expected for 2-methylthiosulfonate-1,4-naphthoquinone.
Biological Activities
Mechanisms of Action
Several mechanisms of action have been identified for 1,4-naphthoquinone derivatives, which may also apply to 2-methylthiosulfonate-1,4-naphthoquinone:
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Reactive Oxygen Species (ROS) Generation: "1,4-NQs exhibit antibacterial activities like... reactive oxygen species generation" . The ability to generate ROS is a common mechanism for many naphthoquinones, contributing to oxidative stress in target organisms.
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Enzyme Inhibition: Naphthoquinones can inhibit various bacterial enzymes, including "anti-DNA gyrase activity" . The methylthiosulfonate group might enhance enzyme inhibition through reactions with critical thiol groups.
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Membrane Effects: "1,4-NQs exhibit antibacterial activities like... membrane permeabilization" . Disruption of bacterial membranes can lead to cell death.
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Biofilm Inhibition: "1,4-NQs exhibit antibacterial activities like... biofilm inhibition" . This activity is particularly important for combating persistent infections.
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Thiol Reactivity: The methylthiosulfonate group can potentially react with cellular thiols, as suggested by studies on related compounds: "These spectral observations can be rationalized by the formation of the quinone methide (kinetic intermediate P1) prior to a Michael addition of glutathione" .
Activity Against Multidrug-Resistant Pathogens
The potential effectiveness of 2-methylthiosulfonate-1,4-naphthoquinone against multidrug-resistant pathogens is particularly significant in the context of increasing antimicrobial resistance. According to search result :
"Antimicrobial resistance (AMR) is one of the top ten health-related threats worldwide. Among several antimicrobial agents, naphthoquinones (NQs) of plant/chemical origin possess enormous structural and functional diversity and are effective against multidrug-resistant (MDR) pathogens."
The unique structure of 2-methylthiosulfonate-1,4-naphthoquinone, particularly the methylthiosulfonate group, may provide advantages in addressing antimicrobial resistance through mechanisms distinct from conventional antibiotics.
Structure-Activity Relationships
Influence of Substituents on Biological Activity
The biological activity of 1,4-naphthoquinone derivatives is significantly influenced by the nature and position of substituents. According to search result :
"1,4-NQs possess alkyl, hydroxyl, halide, and metal groups as side chains on their double-ring structure, predominantly at the C-2, C-3, C-5, and C-8 positions. Among 1,4-NQs, hydroxyl groups at either C-2 or C-5 exhibit significant antibacterial activity."
For 2-methylthiosulfonate-1,4-naphthoquinone, the methylthiosulfonate group at position C-2 likely introduces specific effects on biological activity, potentially including:
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Enhanced Electrophilicity: The methylthiosulfonate group may increase the electrophilic character of the compound, making it more reactive toward nucleophilic sites in biological targets.
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Targeted Thiol Reactivity: The methylthiosulfonate moiety can participate in specific reactions with biological thiols, potentially targeting critical proteins in microbial cells.
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Altered Electron Distribution: The substituent likely affects the electron distribution within the naphthoquinone core, influencing its redox properties and interactions with biological targets.
Comparative Analysis with Other 1,4-Naphthoquinone Derivatives
Table 3: Structure-Activity Relationships of Selected 1,4-Naphthoquinone Derivatives
This comparative analysis suggests that the methylthiosulfonate group at position C-2 in 2-methylthiosulfonate-1,4-naphthoquinone may confer enhanced antimicrobial activity through additional mechanisms involving thiol reactivity, while maintaining the base activity associated with the 1,4-naphthoquinone core.
Future Research Directions
Synthesis Optimization
Further research is needed to develop and optimize synthesis methods specifically for 2-methylthiosulfonate-1,4-naphthoquinone. This would include:
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Method Development: Establishing efficient synthetic routes with high yields and purity.
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Scale-Up Considerations: Addressing challenges associated with scaling up synthesis for potential applications.
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Green Chemistry Approaches: Exploring environmentally friendly synthesis methods, similar to the enzymatic approaches mentioned for related compounds .
Comprehensive Characterization
Comprehensive characterization of the physical, chemical, and biological properties of 2-methylthiosulfonate-1,4-naphthoquinone would provide valuable insights for potential applications:
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Detailed Physical Properties: Determining precise melting point, solubility parameters, and spectroscopic characteristics.
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Reaction Kinetics: Studying the kinetics of reactions with biological thiols and other nucleophiles.
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Structure Confirmation: Using advanced analytical techniques to confirm the structure and purity of synthesized material.
Biological Evaluation
Thorough biological evaluation is essential for understanding the potential applications of 2-methylthiosulfonate-1,4-naphthoquinone:
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Antimicrobial Screening: Testing against a broad range of pathogens, including multidrug-resistant strains.
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Mechanism Studies: Investigating the specific mechanisms of action, particularly those involving the methylthiosulfonate group.
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Toxicity Assessment: Evaluating potential toxicity against mammalian cells to determine therapeutic windows.
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Combination Studies: Exploring potential synergies with existing antimicrobial agents.
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